3,5-Dichlorofuran-2-carbonyl chloride

Physicochemical characterization Regioisomer separation Distillation purification

3,5-Dichlorofuran-2-carbonyl chloride (CAS 116106-17-3), also designated 2-Furoyl chloride, 3,5-dichloro- (6CI), is a heterocyclic acyl chloride with the molecular formula C₅HCl₃O₂ and a molecular weight of 199.42 g/mol. The compound belongs to the halogenated furan-2-carbonyl chloride family and is characterized by chlorine substitution at both the 3- and 5-positions of the furan ring, with the reactive carbonyl chloride group at the 2-position.

Molecular Formula C5HCl3O2
Molecular Weight 199.41 g/mol
CAS No. 116106-17-3
Cat. No. B037540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorofuran-2-carbonyl chloride
CAS116106-17-3
Synonyms2-Furoyl chloride, 3,5-dichloro- (6CI)
Molecular FormulaC5HCl3O2
Molecular Weight199.41 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1Cl)C(=O)Cl)Cl
InChIInChI=1S/C5HCl3O2/c6-2-1-3(7)10-4(2)5(8)9/h1H
InChIKeyKCHJLRPMDJQSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichlorofuran-2-carbonyl chloride (CAS 116106-17-3): Procurement-Relevant Identity and Class Positioning


3,5-Dichlorofuran-2-carbonyl chloride (CAS 116106-17-3), also designated 2-Furoyl chloride, 3,5-dichloro- (6CI), is a heterocyclic acyl chloride with the molecular formula C₅HCl₃O₂ and a molecular weight of 199.42 g/mol . The compound belongs to the halogenated furan-2-carbonyl chloride family and is characterized by chlorine substitution at both the 3- and 5-positions of the furan ring, with the reactive carbonyl chloride group at the 2-position . It serves as an electrophilic building block for the synthesis of amides, esters, and other furan-containing derivatives via nucleophilic acyl substitution . The typical commercial purity specification is 95% .

Why 3,5-Dichlorofuran-2-carbonyl chloride Cannot Be Simply Replaced by Other Furoyl Chlorides in Synthesis


Generic substitution among furoyl chloride analogs is precluded by three interdependent factors: (1) chlorine substitution pattern directly governs the electrophilicity of the carbonyl carbon through inductive electron withdrawal, with the 3,5-disubstitution creating a distinct electronic environment versus 3,4-dichloro or mono-chloro analogs [1]; (2) the specific chlorination pattern dictates which ring positions remain available for subsequent electrophilic aromatic substitution or cross-coupling reactions, determining downstream synthetic routes [2]; and (3) the physicochemical properties—particularly boiling point and density—differ sufficiently between regioisomers to affect purification strategy and handling protocols . These differences are quantified below.

Quantitative Differentiation Evidence for 3,5-Dichlorofuran-2-carbonyl chloride vs. Closest Analogs


Regioisomeric Boiling Point Differentiation: 3,5-Dichloro vs. 3,4-Dichloro Furoyl Chloride for Distillation-Based Purification

The 3,5-dichloro regioisomer (CAS 116106-17-3) exhibits a computed boiling point of 221.15°C at 760 mmHg, which is 6.28°C lower than its 3,4-dichloro regioisomer (CAS 62366-43-2) at 227.43°C . This boiling point differential, while modest, is sufficient to enable preferential separation of the 3,5-isomer from a regioisomeric mixture via fractional distillation. The computed flash point of the 3,5-isomer (87.549°C) is also 3.8°C lower than that of the 3,4-isomer (91.347°C), providing an orthogonal safety-relevant differentiation parameter for procurement specifications .

Physicochemical characterization Regioisomer separation Distillation purification

Enhanced Carbonyl Electrophilicity via Dual Inductive Chlorine Effects Relative to Unsubstituted 2-Furoyl Chloride

The carbonyl chloride group in 3,5-dichlorofuran-2-carbonyl chloride is subject to the additive electron-withdrawing inductive effects of two chlorine substituents (σₘ ≈ 0.37 per Cl substituent), resulting in enhanced electrophilicity at the carbonyl carbon compared to unsubstituted 2-furoyl chloride (CAS 527-69-5) [1]. The general structure-reactivity framework established by Dagnino and Paoloni demonstrates that substituent effects on carbonyl IR stretching frequency correlate linearly with the logarithm of the acylation rate constant for thenoyl chlorides, and this correlation is explicitly predicted to extend to furan-2-carbonyl chlorides [2]. The increased electrophilicity of the di-chlorinated analog is expected to manifest as faster acylation kinetics with amines and alcohols, though direct rate constant measurements for this specific compound have not been published [2].

Electrophilic reactivity Acylation kinetics Structure-activity relationship

Regiochemical Orthogonality: Exclusive C4 Reactivity as a Synthetic Handle Not Available in Mono-Chloro or Unsubstituted Analogs

The 3,5-dichloro substitution pattern blocks both the 3- and 5-positions of the furan ring, leaving only the 4-position available for further electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions . This stands in contrast to 5-chlorofuran-2-carbonyl chloride (CAS 24078-79-3), which retains reactive sites at both the 3- and 4-positions, and unsubstituted 2-furoyl chloride (CAS 527-69-5), which retains reactivity at all three positions (3, 4, and 5). The Rae et al. (2013) study on halogenation effects in intramolecular furan Diels-Alder (IMDAF) reactions demonstrated that careful choice of the site of furan halogenation can be used to overcome dienophile halogen substitution, leading to highly functionalized cycloadducts, with the site of halogenation critically influencing reaction outcomes [1].

Regioselective functionalization Cross-coupling Electrophilic aromatic substitution

Molecular Weight-Driven Workup Advantages: 53% Higher MW Than Unsubstituted 2-Furoyl Chloride Facilitates Derivative Isolation

With a molecular weight of 199.42 g/mol, 3,5-dichlorofuran-2-carbonyl chloride is approximately 53% heavier than unsubstituted 2-furoyl chloride (MW 130.53 g/mol, CAS 527-69-5) and 21% heavier than 5-chlorofuran-2-carbonyl chloride (MW 164.97 g/mol, CAS 24078-79-3) [1]. The computed density of 1.627 g/cm³ for the 3,5-dichloro compound represents a ~23% increase over the experimental density of 2-furoyl chloride (1.324 g/mL at 25°C) [2]. This substantial molecular weight increment translates to a corresponding mass increase in all amide, ester, or coupled derivatives, facilitating product isolation via precipitation or chromatography and improving mass balance traceability in multi-step syntheses [2].

Workup efficiency Chromatographic separation Derivative isolation

Dual Chlorine Substitution Enables Tandem Acylation–Cross-Coupling Sequences Not Feasible with Unsubstituted 2-Furoyl Chloride

Unlike unsubstituted 2-furoyl chloride, the 3,5-dichloro analog carries two aromatic chlorine substituents that can serve as handles for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck) after the initial acylation step . While 5-chlorofuran-2-carbonyl chloride (CAS 24078-79-3) offers a single cross-coupling handle at the 5-position , the 3,5-dichloro compound provides two chemically distinct aryl chloride sites—the 3-position chlorine being adjacent to the carbonyl (potentially activated differently) and the 5-position chlorine being distal—offering the potential for sequential, orthogonal coupling strategies. The Rae et al. (2013) computational study indicates that the site of furan halogenation critically influences both the steric and electronic character of the furan ring in cycloaddition and coupling contexts [1].

Tandem reactions Palladium-catalyzed coupling Diversification platform

Recommended Application Scenarios for 3,5-Dichlorofuran-2-carbonyl chloride Based on Quantified Differentiation Evidence


Regiodefined Library Synthesis Requiring Exclusive C4 Derivatization of the Furan Ring

When building compound libraries where only a single position on the furan ring should be diversified, 3,5-dichlorofuran-2-carbonyl chloride enforces exclusive 4-position reactivity without the need for protecting group strategies. After initial acylation of an amine or alcohol via the carbonyl chloride, the 4-position remains as the sole site for subsequent Suzuki, Heck, or direct electrophilic substitution, eliminating the regioisomeric mixtures that would arise from using 5-chlorofuran-2-carbonyl chloride (which leaves both 3- and 4-positions available) or unsubstituted 2-furoyl chloride (three available positions) . The 6.28°C lower boiling point versus the 3,4-dichloro regioisomer also enables cleaner distillative purification of the starting acyl chloride before use [1].

Discovery-Phase Amide Library Production Leveraging Enhanced Electrophilicity for Accelerated Acylation

For medicinal chemistry groups conducting parallel amide synthesis, the enhanced carbonyl electrophilicity imparted by the dual chlorine substituents (estimated cumulative σₘ contribution of ~0.74) is expected to enable faster reaction kinetics with amines compared to unsubstituted 2-furoyl chloride . This can translate to shorter reaction times or lower reaction temperatures—practically meaningful for thermally sensitive amine substrates or high-throughput workflows. The 53% higher molecular weight of the resulting amide products versus those derived from 2-furoyl chloride also facilitates LCMS detection, preparative HPLC purification, and gravimetric yield determination [1].

Sequential Acylation–Cross-Coupling Diversification for Fragment-Based Drug Discovery

The 3,5-dichloro scaffold enables a two-step diversification strategy: (Step 1) acylation of an amine or alcohol via the carbonyl chloride to install a first diversity element, followed by (Step 2) palladium-catalyzed cross-coupling at the remaining 4-position to introduce a second diversity element. This contrasts with 5-chlorofuran-2-carbonyl chloride, which after acylation and 5-position coupling cannot undergo further furan-ring diversification, and with unsubstituted 2-furoyl chloride, which lacks any coupling handle entirely . The 3,5-substitution pattern also provides steric shielding that may confer selectivity advantages in certain coupling scenarios, as suggested by the Rae et al. (2013) computational analysis of halogen position effects [1].

Agrochemical Intermediate Development Requiring Halogenated Furan Building Blocks with Distinct Physicochemical Profiles

In agrochemical discovery programs where halogenated heterocyclic carboxylic acid derivatives are frequently employed as pharmacophore elements, 3,5-dichlorofuran-2-carbonyl chloride offers a combination of high chlorine content (53.3% by weight contributed by three chlorine atoms) and computed lipophilicity that differs systematically from mono-chloro or non-halogenated analogs . The higher boiling point (221.15°C computed) versus 2-furoyl chloride (173°C experimental) also indicates lower volatility and potentially reduced inhalation exposure risk during handling, which is a relevant EHS consideration for scale-up procurement decisions [1].

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